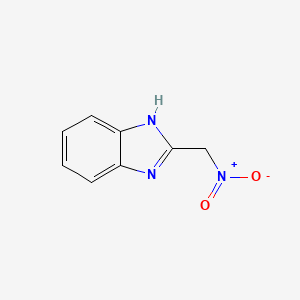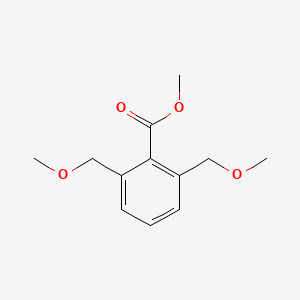
Methyl 2,6-bis(methoxymethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,6-bis(methoxymethyl)benzoate: is an organic compound with the molecular formula C12H16O4. It is characterized by the presence of a benzoate ester group and two methoxymethyl groups attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,6-bis(methoxymethyl)benzoate typically involves the esterification of 2,6-bis(methoxymethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2,6-bis(methoxymethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxymethyl groups can be oxidized to form aldehyde or carboxylic acid groups.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2,6-bis(formyl)benzoate or 2,6-bis(carboxy)benzoate.
Reduction: Formation of 2,6-bis(methoxymethyl)benzyl alcohol.
Substitution: Formation of 2,6-bis(substituted)benzoate derivatives.
Applications De Recherche Scientifique
Methyl 2,6-bis(methoxymethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2,6-bis(methoxymethyl)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical reactions. The methoxymethyl groups can also be metabolized to form reactive intermediates that can interact with cellular components .
Comparaison Avec Des Composés Similaires
- Methyl 2-methoxybenzoate
- Methyl 2,6-dimethoxybenzoate
- Methyl 2,6-dimethylbenzoate
Comparison: Methyl 2,6-bis(methoxymethyl)benzoate is unique due to the presence of two methoxymethyl groups, which provide additional sites for chemical modification and increase its reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Propriétés
Numéro CAS |
153035-75-7 |
|---|---|
Formule moléculaire |
C12H16O4 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
methyl 2,6-bis(methoxymethyl)benzoate |
InChI |
InChI=1S/C12H16O4/c1-14-7-9-5-4-6-10(8-15-2)11(9)12(13)16-3/h4-6H,7-8H2,1-3H3 |
Clé InChI |
PUWYTIMLUHUJMM-UHFFFAOYSA-N |
SMILES canonique |
COCC1=C(C(=CC=C1)COC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11967947.png)
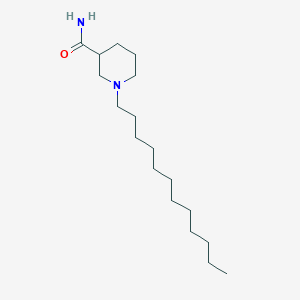
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11967953.png)

![3-(3-methoxyphenyl)-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11967962.png)
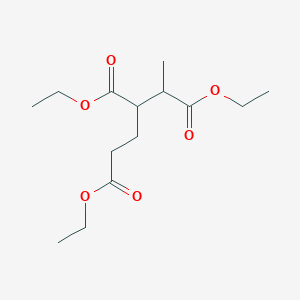
![Benzyl (2E)-2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967982.png)
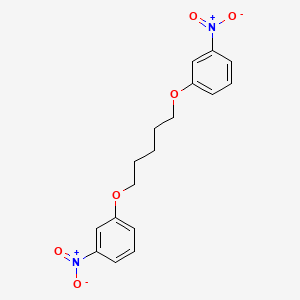
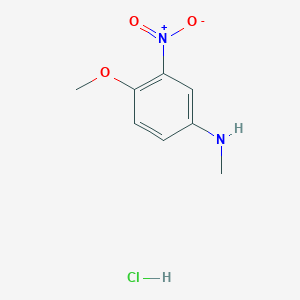
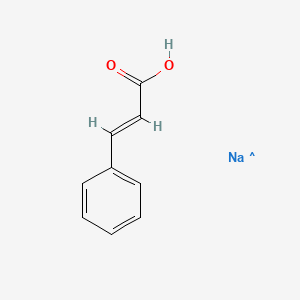

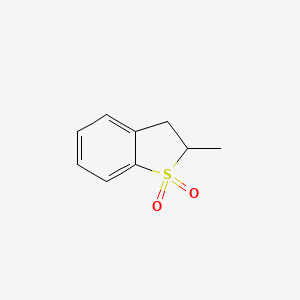
![4-[(1E)-N-({[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate](/img/structure/B11968020.png)
